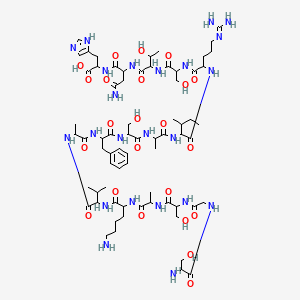

Cerebellin H-Ser-Gly-Ser-Ala-Lys-Val-Ala-Phe-Ser-Ala-Ile-Arg-Ser-Thr-Asn-His-OH

Description

Cerebellin is a 16-amino-acid neuropeptide (H-Ser-Gly-Ser-Ala-Lys-Val-Ala-Phe-Ser-Ala-Ile-Arg-Ser-Thr-Asn-His-OH) derived from the precursor protein precerebellin (CBLN1), which belongs to the C1q family . First isolated from rat cerebellum in 1984 via high-performance liquid chromatography (HPLC) , cerebellin is highly conserved across mammals and birds . It is enriched in postsynaptic structures of Purkinje cells and plays roles in synaptic integrity, plasticity, and neuromodulation . Cerebellin concentrations increase postnatally, peaking between days 21–56 in rodents , and are implicated in regulating norepinephrine release and adrenal secretion .

Properties

IUPAC Name |

2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[2-[[2-[[6-amino-2-[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H113N23O23/c1-9-33(4)52(66(112)84-42(19-15-21-76-69(73)74)58(104)88-48(30-96)64(110)92-53(37(8)97)67(113)86-44(24-49(72)98)61(107)87-45(68(114)115)23-39-25-75-31-78-39)91-56(102)36(7)80-63(109)47(29-95)89-60(106)43(22-38-16-11-10-12-17-38)85-55(101)35(6)81-65(111)51(32(2)3)90-59(105)41(18-13-14-20-70)83-54(100)34(5)79-62(108)46(28-94)82-50(99)26-77-57(103)40(71)27-93/h10-12,16-17,25,31-37,40-48,51-53,93-97H,9,13-15,18-24,26-30,70-71H2,1-8H3,(H2,72,98)(H,75,78)(H,77,103)(H,79,108)(H,80,109)(H,81,111)(H,82,99)(H,83,100)(H,84,112)(H,85,101)(H,86,113)(H,87,107)(H,88,104)(H,89,106)(H,90,105)(H,91,102)(H,92,110)(H,114,115)(H4,73,74,76) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHFFUOAOLWHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H113N23O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1632.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerebellin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of cerebellin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Cerebellin can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or oxygen.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds .

Scientific Research Applications

Neurotransmission and Synaptic Plasticity

Cerebellin is primarily known for its involvement in modulating synaptic functions within the cerebellum. Research has shown that cerebellin interacts with glutamate delta receptors (GluD1) to regulate excitatory neurotransmission at parallel fiber-Purkinje cell synapses. A study demonstrated that the administration of recombinant cerebellin normalized synaptic dysfunction in models of inflammatory pain, indicating its potential therapeutic role in pain modulation .

Case Study: Pain Modulation

- Study: Administration of recombinant cerebellin in the central amygdala.

- Findings: Significant mitigation of behavioral pain parameters and normalization of hyperexcitability in neurons.

- Implication: Supports cerebellin's role as a modulator of pain pathways through synaptic regulation.

Neuroprotective Effects

Cerebellin has been implicated in neuroprotective mechanisms, particularly in conditions involving neurodegeneration. Its ability to enhance synaptic transmission can contribute to the maintenance of neuronal health and function.

Data Table: Neuroprotective Studies

Potential Therapeutic Applications

Given its modulation of synaptic plasticity and neurotransmission, cerebellin holds promise for various therapeutic applications:

- Pain Management: As evidenced by its effects on inflammatory pain models, cerebellin can be explored as a potential treatment for chronic pain conditions.

- Neurodegenerative Diseases: By promoting synaptic integrity and function, cerebellin may offer protective benefits against diseases such as Alzheimer's or Parkinson's.

Research on Cerebellin Structure and Function

The structural characteristics of cerebellin have been extensively studied to understand its functional mechanisms better. The peptide's sequence contributes to its binding affinity with specific receptors, influencing its biological activity.

Structural Insights

Cerebellin consists of 16 amino acids with a complex structure that allows it to interact with glutamate receptors effectively. Understanding these interactions at a molecular level is crucial for developing targeted therapies.

Mechanism of Action

Cerebellin exerts its effects by modulating synaptic structure formation and enhancing secretory activity. It directly stimulates catecholamine release via the adenylate cyclase/protein kinase A-dependent signaling pathway. This mechanism involves the release of catecholamines, which in turn enhances steroid-hormone secretion .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Biological Activity

Cerebellin H-Ser-Gly-Ser-Ala-Lys-Val-Ala-Phe-Ser-Ala-Ile-Arg-Ser-Thr-Asn-His-OH, a neuropeptide primarily found in the cerebellum, has garnered attention for its diverse biological activities, particularly in synaptic organization and neuromodulation. This article explores the compound's biological activity, supported by various studies and findings.

Structure and Composition

Cerebellin is a 16-amino acid peptide derived from a larger precursor protein known as precerebellin. Its sequence includes several important amino acids that contribute to its biological functions. The specific structure of Cerebellin H-Ser-Gly-Ser-Ala-Lys-Val-Ala-Phe-Ser-Ala-Ile-Arg-Ser-Thr-Asn-His-OH is critical for its interaction with receptors and other proteins involved in synaptic transmission.

Synaptic Organization

Cerebellins, including Cerebellin H, are known to act as trans-synaptic organizers . They bind to presynaptic neurexins and postsynaptic receptors, facilitating proper synaptic connections. Research indicates that cerebellins are crucial for maintaining synapse integrity and functionality rather than initiating synapse formation .

Key Findings:

- Synapse Maintenance: Genetic studies involving knockout mice for cerebellins show that while initial synapse formation is unaffected, long-term maintenance is compromised, leading to behavioral impairments .

- Behavioral Impact: Mice lacking cerebellins exhibit altered motor behaviors and cognitive functions, suggesting their role in neuromodulation beyond mere structural support .

Secretagogue Activity

Cerebellin has been shown to enhance secretory activity in human adrenal tissues. It stimulates catecholamine release from adrenal chromaffin cells through the activation of the adenylate cyclase/protein kinase A signaling pathway . This effect is significant as it suggests a role for cerebellin in modulating stress responses by influencing hormone release.

Experimental Observations:

- Catecholamine Release: Concentration-dependent increases in norepinephrine and epinephrine release were noted, with optimal effective concentrations identified .

- cAMP Production: Cerebellin significantly increases cyclic AMP levels in adrenal slices, indicating its role as a neuromodulator .

Cerebellin's action involves multiple signaling pathways:

- Neurexin Interaction: Cerebellin binds to neurexins at synapses, which is essential for proper synaptic signaling .

- Calcium Dependency: The release of cerebellin from neurons is calcium-dependent, highlighting its role in synaptic plasticity .

Case Studies and Research Findings

- Genetic Ablation Studies: Research involving the genetic deletion of cerebellins demonstrated alterations in synaptic density and behavioral changes without affecting initial synapse formation .

- Adrenal Function Studies: Investigations into the effects of cerebellin on adrenal tissues confirmed its role as a secretagogue, enhancing catecholamine release and indirectly influencing steroid hormone secretion .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying Cerebellin, given its complex 17-amino-acid sequence?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, but optimization is critical due to the peptide’s length and potential aggregation. Use Fmoc/t-Bu chemistry with coupling agents like HBTU/HOBt to minimize side reactions. For purification, reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) is recommended, with MALDI-TOF or ESI-MS for mass validation . Challenges like incomplete deprotection (e.g., arginine side chains) require iterative cleavage tests and TLC monitoring .

Q. How can researchers validate the structural integrity of Cerebellin post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- Circular Dichroism (CD) : To confirm secondary structure (e.g., β-sheet propensity).

- NMR Spectroscopy : For residue-specific confirmation (e.g., distinguishing serine vs. threonine).

- Edman Degradation : Sequential N-terminal sequencing to verify amino acid order.

- Peptide Mapping : Enzymatic digestion (trypsin/chymotrypsin) followed by LC-MS/MS for fragment analysis .

Q. What in vitro assays are suitable for initial functional characterization of Cerebellin?

- Methodological Answer : Use cell-based assays targeting known Cerebellin receptors (e.g., Cbln1-Nrxn complexes). For example:

- Calcium Imaging : In cerebellar granule cells to detect neuronal activation.

- cAMP Assays : To assess G-protein-coupled receptor interactions.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to recombinant receptors .

Advanced Research Questions

Q. How can experimental design address contradictions in Cerebellin’s reported roles in synaptic plasticity vs. apoptosis?

- Methodological Answer : Context-dependent effects require controlled variables:

- Dose-Response Curves : Test concentrations from 1 nM–10 µM to identify biphasic effects.

- Temporal Analysis : Compare acute (minutes) vs. chronic (days) exposure in neuronal cultures.

- Knockdown/Overexpression Models : Use CRISPR-Cas9 in cell lines to isolate Cerebellin-specific pathways from confounding factors (e.g., cross-talk with Cbln2) .

Q. What strategies resolve low reproducibility in Cerebellin’s in vivo bioavailability studies?

- Methodological Answer :

- Stabilization : Incorporate D-amino acids or PEGylation to reduce protease degradation.

- Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models or covalent conjugation with transferrin receptor antibodies.

- Pharmacokinetic Profiling : Radiolabeled (e.g., <sup>125</sup>I) Cerebellin with gamma counting in plasma and CSF over time .

Q. How can researchers integrate Cerebellin’s molecular interactions into broader neurobiological frameworks?

- Methodological Answer :

- Systems Biology : Construct interaction networks using tools like STRING or Cytoscape, incorporating proteomics data (e.g., co-immunoprecipitation with GluD2 receptors).

- Theoretical Linkage : Map findings to established frameworks like synaptic adhesion theory or neurotrophic hypothesis, ensuring alignment with prior studies on Cbln family proteins .

Methodological Considerations for Data Analysis

Q. What statistical approaches are optimal for analyzing Cerebellin’s dose-dependent effects in heterogeneous cell populations?

- Answer : Use mixed-effects models to account for intra-experiment variability (e.g., cell batch effects). Pair with post hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For single-cell RNA-seq data, apply dimensionality reduction (t-SNE) followed by cluster-specific differential expression analysis .

Q. How should researchers validate conflicting hypotheses about Cerebellin’s role in neurodegenerative diseases?

- Answer : Design longitudinal studies in transgenic animal models (e.g., Alzheimer’s Aβ-overexpressing mice) with endpoints like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.